![molecular formula C7H7ClO4S2 B1597950 Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate CAS No. 423768-46-1](/img/structure/B1597950.png)
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate
Overview
Description
“Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate” is a chemical compound with the empirical formula C7H7ClO4S2 and a molecular weight of 254.71 . It is a solid substance .
Molecular Structure Analysis
The molecular structure of “Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate” can be represented by the SMILES stringCOC(=O)c1cc(C)c(s1)S(Cl)(=O)=O
. This indicates that the compound contains a thiophene ring substituted with a methyl group and a chlorosulfonyl group, and an ester group attached to the thiophene ring .
Scientific Research Applications
Chemical Synthesis and Modifications
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate has been studied for its chemical properties and potential in synthesis. Research indicates that derivatives of methyl thiophene carboxylate, like the compound , can undergo various chemical reactions to produce a range of substances with different properties. For instance, the chlorination of methyl 3‐hydroxythiophene‐2‐carboxylate and its derivatives leads to the formation of various substituted compounds, which can react further with active hydrogen-containing compounds (Corral, Lissavetzky, & Manzanares, 1990). Additionally, these derivatives have been utilized in creating mono- and di-alkyl ethers of thiotetronic and α-halogenothiotetronic acids, offering a new pathway for synthesizing these compounds (Corral & Lissavetzky, 1984).
Role in Pharmaceutical and Agrochemical Synthesis
The compound and its related derivatives have found use in synthesizing pharmaceutical and agrochemical products. Research has shown that such derivatives can be intermediates in the preparation of various drugs and herbicides. The production process often involves the use of solvents like acetic acid, which necessitates efficient recovery methods for sustainable and cost-effective manufacturing (Wang Tian-gui, 2006).
Applications in Material Science
In material science, derivatives of methyl thiophene carboxylate have been used in the synthesis of disperse dyes for textile applications. These dyes, developed through complex reactions, are applied to fabrics like polyester and nylon, exhibiting good fastness properties and a variety of color shades (Abolude, Bello, Nkeonye, & Giwa, 2021).
Safety and Hazards
“Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate” is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It should be handled with care, using personal protective equipment, and should be used only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
This compound belongs to the class of organosulfur compounds known as sulfonimidates . Sulfonimidates have been utilized as precursors for polymers, sulfoximine, and sulfonimidamide drug candidates . .
Mode of Action
Sulfonimidates, in general, are known to act as alkyl transfer reagents to acids, alcohols, and phenols . They play on the lability of sulfonimidates under acidic conditions . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Sulfonimidates are known to be intermediates to access other important organosulfur compounds . The specific pathways affected by this compound and their downstream effects need further investigation.
Pharmacokinetics
It is also known to be a CYP1A2 inhibitor . The impact of these properties on the compound’s bioavailability is yet to be determined.
Result of Action
As a sulfonimidate, it may have potential applications in the synthesis of polymers, sulfoximine, and sulfonimidamide drug candidates . The specific results of its action at the molecular and cellular levels are subjects of ongoing research.
Action Environment
It is known that sulfonimidates are susceptible to elevated temperatures, being converted into sulfonamides over extended periods of time . The specific influence of environmental factors on this compound’s action needs further investigation.
properties
IUPAC Name |
methyl 5-chlorosulfonyl-4-methylthiophene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO4S2/c1-4-3-5(6(9)12-2)13-7(4)14(8,10)11/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWBXGHFHMHUSKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)C(=O)OC)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO4S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20381560 | |
Record name | Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-(Chlorosulfonyl)-4-methylthiophene-2-carboxylate | |
CAS RN |
423768-46-1 | |
Record name | 2-Thiophenecarboxylic acid, 5-(chlorosulfonyl)-4-methyl-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=423768-46-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-(chlorosulfonyl)-4-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20381560 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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